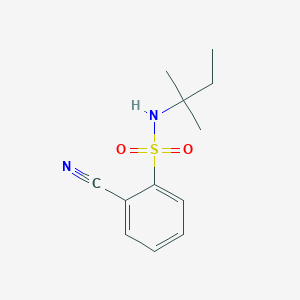
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. By inhibiting glutaminase, this compound deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This reduction in metabolites leads to a decrease in the activity of several signaling pathways that are essential for cancer cell survival and proliferation. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its selectivity for glutaminase. This selectivity reduces the risk of off-target effects and toxicity. This compound is also well-tolerated in preclinical models, with no significant adverse effects observed. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has shown significant promise as a therapeutic agent for the treatment of cancer. However, there are still several areas that require further investigation. Some of the future directions for this compound research include:
1. Investigating the efficacy of this compound in combination with other anticancer drugs.
2. Developing new formulations of this compound to improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in human subjects.
4. Investigating the role of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Developing new inhibitors of glutaminase based on the structure of this compound.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of glutaminase that has shown significant promise as a therapeutic agent for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for this compound include investigating its efficacy in combination with other anticancer drugs, developing new formulations, studying its pharmacokinetics and pharmacodynamics in humans, investigating its role in other diseases, and developing new inhibitors based on its structure.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves the reaction between 2-methylbut-2-ene-1-sulfonyl chloride and 2-cyanobenzenamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of this compound is approximately 70%, and the purity is greater than 98%.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
Propiedades
IUPAC Name |
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWHPVGFYCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
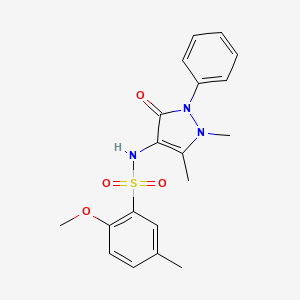
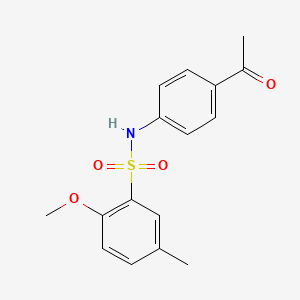
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
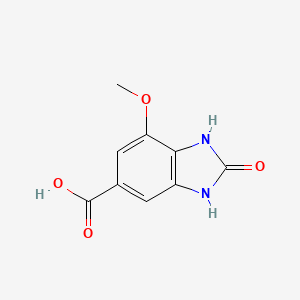
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)
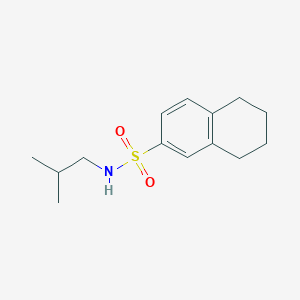
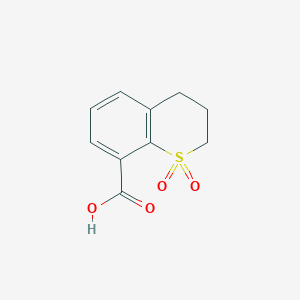
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
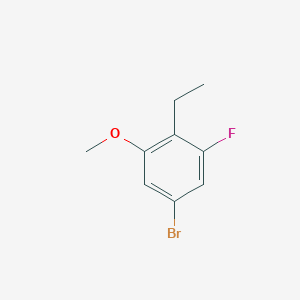
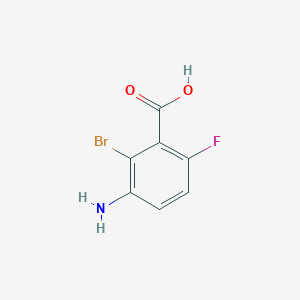
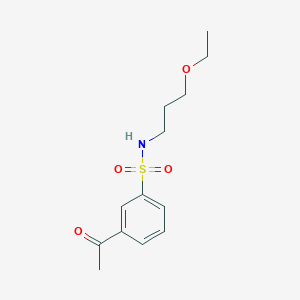
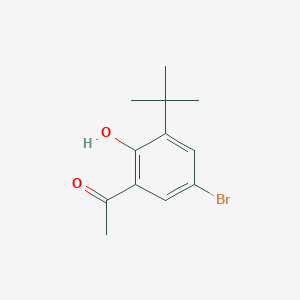
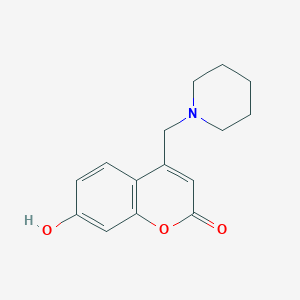
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)
